(R)-Capivasertib
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Overview
Description
®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group results in a ketone, while substitution reactions can yield various derivatives with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, ®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions .
Medicine
In medicine, ®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide has potential therapeutic applications. It may be explored as a candidate for drug development targeting specific receptors or enzymes involved in disease pathways .
Industry
In the industrial sector, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrrolopyrimidine-based molecules. Examples are:
- 4,4’-Difluorobenzophenone
- Hydrogen bromide derivatives
Uniqueness
What sets ®-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions in biological systems and versatile chemical reactivity .
Properties
Molecular Formula |
C21H25ClN6O2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m1/s1 |
InChI Key |
JDUBGYFRJFOXQC-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN(CCC1(C(=O)N[C@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |
Canonical SMILES |
C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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